molecular formula C10H8OS B6355250 3-(3-Thienyl)phenol CAS No. 29886-68-8

3-(3-Thienyl)phenol

Cat. No.: B6355250
CAS No.: 29886-68-8
M. Wt: 176.24 g/mol
InChI Key: HUJPVLKOFCTNBS-UHFFFAOYSA-N
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Description

3-(3-Thienyl)phenol is a chemical compound of interest in scientific research and development, particularly in the fields of organic chemistry and materials science. This compound features a phenol group linked to a 3-thienyl group, a structure that suggests potential utility as a versatile synthetic intermediate. The incorporation of the thiophene ring is a key feature, as thienyl groups are commonly investigated for their electronic properties and are frequently used in the synthesis of molecules for organic electronics, such as conductive polymers, semiconductors, and photochromic materials . Researchers value this molecular architecture for constructing more complex systems; for instance, thienyl-substituted azulene derivatives have been synthesized and studied for their unique optical behaviors and potential application in photochromic systems that change color upon exposure to light . The presence of both phenolic and thienyl functionalities means the compound could serve as a precursor in metal-catalyzed cross-coupling reactions, which are fundamental methods for creating carbon-carbon bonds in advanced organic synthesis . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJPVLKOFCTNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399662
Record name 3-(3-thienyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29886-68-8
Record name 3-(3-thienyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Thienyl Phenol and Its Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they have been extensively utilized in the synthesis of biaryl compounds like 3-(3-Thienyl)phenol.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for creating aryl-thiophene bonds. mdpi.com This palladium-catalyzed reaction typically involves the coupling of an aryl or heteroaryl halide with an organoboron reagent, such as a boronic acid or boronic ester. researchgate.net The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. mdpi.comresearchgate.net

In a typical Suzuki-Miyaura synthesis of a thienyl-phenol derivative, a thienylboronic acid is coupled with a protected bromophenol, or a thienyl halide is coupled with a phenolboronic acid. The choice of reactants often depends on the availability of starting materials. The palladium catalyst, often in the form of Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, is crucial for the reaction's success. mdpi.comresearchgate.net A base, such as potassium carbonate or cesium carbonate, is required to activate the organoboron species. nih.gov

The reaction conditions, including the choice of solvent, temperature, and catalyst system, can significantly impact the yield and purity of the desired product. mdpi.com For instance, aqueous solvent systems have been shown to be effective and environmentally friendly for certain Suzuki couplings involving heterocyclic substrates. acs.org

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling to form aryl-thiophene linkages:

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O85-90Moderate to Excellent mdpi.com
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Good
t-Bu₃P-Pd-G2-Cs₂CO₃CPME/H₂O60High acs.org

This table presents a generalized summary of conditions and may not reflect the specifics of every reaction.

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed methods are also employed for synthesizing thienyl-phenol derivatives. These can include Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and Negishi coupling (using organozinc reagents). Each of these methods has its own set of advantages and disadvantages regarding substrate scope, functional group tolerance, and toxicity of the organometallic reagents.

Furthermore, direct C-H arylation has emerged as a powerful tool, allowing for the coupling of a C-H bond of one partner with a C-X bond (where X is a halide or triflate) of the other. This approach avoids the pre-functionalization required for traditional cross-coupling reactions, making it a more atom-economical process.

Recent advancements have also focused on the cross-coupling of phenol (B47542) derivatives, such as aryl tosylates and triflates, which can be readily prepared from phenols. nih.gov Dual nickel-/palladium-catalyzed reductive cross-coupling reactions between two different phenol derivatives have also been reported, offering a novel route to biaryls. nih.gov

Grignard Reagent-Mediated Synthetic Routes for Thienyl-Alkyl-Phenol Scaffolds

Grignard reagents, or organomagnesium halides (R-MgX), are powerful nucleophiles widely used for forming carbon-carbon bonds. libretexts.orgrroij.com They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

In the context of synthesizing thienyl-alkyl-phenol scaffolds, a thienyl Grignard reagent can be reacted with a protected hydroxy-substituted aldehyde or ketone. For example, 3-thienylmagnesium bromide can be added to a protected 3-hydroxybenzaldehyde (B18108) to form a secondary alcohol, which can then be further manipulated. Alternatively, a Grignard reagent derived from a protected bromophenol can be reacted with a thiophene-containing electrophile. The high reactivity of Grignard reagents necessitates the protection of acidic protons, such as the phenolic hydroxyl group, to prevent quenching of the reagent. libretexts.org

The generation of Grignard reagents can sometimes be challenging, requiring activation of the magnesium metal. rroij.com Continuous flow synthesis has been explored as a method to improve the safety and efficiency of Grignard reagent formation and subsequent reactions. niper.gov.in

Thiourea-Based Reaction Sequences for Thiol-Functionalized Thienyl-Alkyl Systems

Thiourea (B124793) is a versatile reagent for the synthesis of thiols. ias.ac.in One common method involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt. This salt can then be hydrolyzed under basic conditions to yield the corresponding thiol. ias.ac.in This two-step process provides a reliable route to introduce a thiol group into a molecule.

For the synthesis of thiol-functionalized thienyl-alkyl systems, a thienyl-alkyl halide would be the starting material. The reaction with thiourea followed by hydrolysis would furnish the desired thiol. This methodology is particularly useful for preparing thiols from primary and secondary alkyl halides. ias.ac.in An alternative is the direct synthesis of disulfides from alkyl halides using thiourea and a mild oxidizing agent. researchgate.net

The table below outlines the general steps for synthesizing a thiol from an alkyl halide using thiourea:

StepReagentsProduct
1Alkyl Halide, ThioureaIsothiouronium Salt
2Base (e.g., NaOH)Thiol

Synthetic Approaches to Substituted Phenolic and Thienyl Derivatives

The synthesis of substituted derivatives of this compound often requires the preparation of specifically functionalized phenol and thiophene (B33073) starting materials.

The introduction of an amino group onto the 3-thienylphenol scaffold can be achieved through various synthetic strategies. One common approach is the reduction of a corresponding nitro-substituted compound. For example, a nitrophenol can be coupled with a thienylboronic acid via a Suzuki-Miyaura reaction, followed by reduction of the nitro group to an amine using reagents such as tin(II) chloride or catalytic hydrogenation.

Alternatively, a Friedländer annulation can be employed to construct a quinoline (B57606) ring system, which can then be further functionalized. For instance, the condensation of an ortho-aminobenzaldehyde with an arylacetonitrile can lead to the formation of a 3-arylquinoline, which can bear amino substituents. nih.gov Nucleophilic aromatic substitution reactions on activated precursors can also be used to introduce amino functionalities. nih.gov

The synthesis of amino-substituted heterocycles is of significant interest in medicinal chemistry due to the prevalence of the amino group in biologically active molecules. nih.govbeilstein-journals.orgsioc-journal.cn

Preparation of Thiophene-Based Azo Scaffolds

Azo compounds incorporating a thiophene nucleus are valuable intermediates and final products in various chemical industries. researchgate.net The synthesis of these scaffolds typically involves a diazotization-coupling reaction sequence. nih.gov The process begins with the conversion of a primary aromatic or heterocyclic amine to a diazonium salt at low temperatures in the presence of an acid and a nitrite (B80452) source. nih.gov This is followed by the coupling of the resulting diazonium salt with a nucleophilic component, such as a phenol or another amine. nih.gov

For instance, the synthesis of bi-heterocyclic azo dyes has been reported where 3-cyano-4-chloro-5-formylthiophene undergoes diazotization and subsequent coupling with 3-methoxypropylamino-substituted pyridine (B92270) derivatives. nih.gov The resulting product can be further modified, for example, by reacting the aldehyde group with an aniline (B41778) to form a Schiff base-azo dye. nih.gov

Table 1: Examples of Thiophene-Based Azo Dye Synthesis

Starting Amine Coupling Component Resulting Azo Scaffold Reference
3-Cyano-4-chloro-5-formylthiophene 3-Methoxypropylamino-substituted pyridine Bi-heterocyclic azo dye nih.gov
2-Amino-thiazole Various aniline derivatives Azo dyes with a 2-amino-thiazole moiety nih.gov

These methods provide a versatile platform for creating a diverse library of thiophene-based azo compounds with potential applications in various fields. rsc.org

Formation of Thienyl-Substituted Aldimine Derivatives

Thienyl-substituted aldimine (or imine) derivatives are synthesized through the condensation reaction between a thienyl-containing aldehyde or ketone and a primary amine. This reaction is a fundamental transformation in organic chemistry and serves as a key step in the synthesis of more complex molecules. For example, 2-benzyl N-substituted anilines can be synthesized from (E)-2-arylidene-3-cyclohexenones and primary amines through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org This catalyst- and additive-free method works well for various aryl moieties, including 2-thienyl groups. beilstein-journals.org

In another example, the synthesis of azo-azomethine compounds involves a Schiff-base condensation between an aniline derivative and the formylthiophene unit of a pre-formed azo dye. nih.gov This post-modification strategy allows for the extension of the π-conjugated system and modification of the electronic properties of the final molecule. nih.gov The formation of an imine can also be a prelude to further reactions, such as reductive alkylation, where the imine is reduced in situ to form an amine. google.com

Multi-step Sequences for Polysubstituted Phenols Incorporating Thienyl Moieties

The construction of polysubstituted phenols containing thienyl groups often requires multi-step synthetic sequences. These routes offer the flexibility to introduce various substituents at specific positions on the phenol ring.

One notable approach involves the Diels-Alder cycloaddition reaction. For example, the synthesis of tetra(2-thienyl)-di-phenylbenzene has been achieved through the cycloaddition of tetra(2-thienyl)cyclopentadienone with diphenylacetylene. mdpi.com Another strategy for preparing 2,3,5-polysubstituted phenols utilizes a [3+3] annulation reaction of 1-(benzotriazol-1-yl)propan-2-one with chalcones. arkat-usa.org This method has been generalized to a stepwise [1+2+3] formation of the phenol backbone from aliphatic building blocks, allowing for diversity at the 2, 3, and 5 positions. arkat-usa.org

A three-component reaction between alkyl- or arylamines, β-ketoesters, and chalcones catalyzed by Ce(IV) ammonium (B1175870) nitrate (B79036) provides access to highly substituted dihydro-m-terphenyl derivatives with embedded β-aminoester moieties. researchgate.net These can be subsequently aromatized to form the corresponding terphenyls. researchgate.net Furthermore, a water-mediated rearrangement of alkynyl cyclohexadienones offers a route to meta-alkenylated phenols, which can be further functionalized. acs.org

The synthesis of di(3-thienyl)methanol, a precursor to other thienyl-substituted compounds, has been accomplished by reacting 3-bromothiophene (B43185) with n-butyllithium and then with ethyl formate. mdpi.com This methanol (B129727) can then be reduced to di(3-thienyl)methane. mdpi.com

Table 2: Selected Multi-step Syntheses of Thienyl-Phenol Analogs

Synthetic Strategy Key Intermediates Final Product Type Reference
Diels-Alder Cycloaddition Tetra(2-thienyl)cyclopentadienone, Diphenylacetylene Tetra(2-thienyl)-di-phenylbenzene mdpi.com
[3+3] Annulation 1-(Benzotriazol-1-yl)propan-2-one, Chalcones 2,3,5-Trisubstituted phenols arkat-usa.org
Three-Component Reaction Amines, β-ketoesters, Chalcones Dihydro-m-terphenyls researchgate.net

Regioselective and Stereoselective Synthesis of Advanced Thienyl-Phenol Based Scaffolds

Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex organic molecules. For phenols, the phenolic hydroxyl group activates both the ortho and para positions for electrophilic attack, making selective functionalization difficult. nih.gov Advanced strategies have been developed to overcome this challenge.

For instance, regioselective ortho-alkenylation of phenolic carbamates can be achieved using a [RuCl2(p-cymene)]2 catalyst. nih.gov Similarly, the selective acylation of phenolic hydroxyl groups can be promoted by specific reagents like rubidium fluoride. nih.gov In the context of thienyl-containing compounds, a LANCA three-component reaction (Lithiated Alkoxyallene, Nitrile, Carboxylic Acid) has been developed to produce uniquely functionalized β-ketoenamides, which are versatile intermediates for synthesizing various heterocycles. beilstein-journals.org This method allows for the smooth introduction of 2-thienyl substituents. beilstein-journals.org

Stereoselective synthesis is crucial when creating chiral molecules. Asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst with a P,N-ligand is an effective method for producing chiral piperidine (B6355638) derivatives. mdpi.com While not directly applied to this compound in the reviewed literature, such catalytic systems are fundamental for controlling stereochemistry in the synthesis of complex heterocyclic scaffolds. The development of chiral ligands and metal catalysts is a key area of research for the asymmetric synthesis of thienyl-substituted pyrrolidines via 1,3-dipolar cycloaddition reactions of azomethine ylides. metu.edu.tr

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. lubrizol.comacs.org These principles are increasingly being applied to the synthesis of complex molecules like this compound to enhance sustainability.

Key green chemistry principles include:

Waste Prevention: It is better to prevent waste than to treat it after it has been created. lubrizol.comnih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. lubrizol.comacs.org

Less Hazardous Chemical Synthesis: Methods should be designed to use and generate substances with little or no toxicity. lubrizol.comskpharmteco.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. lubrizol.com

Design for Energy Efficiency: Energy requirements should be minimized, and reactions should ideally be conducted at ambient temperature and pressure. lubrizol.comacs.org

Use of Renewable Feedstocks: Raw materials should be renewable whenever technically and economically practicable. lubrizol.com

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided because such steps require additional reagents and can generate waste. lubrizol.comnih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents. lubrizol.com

In the context of synthesizing thienyl-phenol compounds, applying these principles could involve using catalytic reactions to reduce waste, employing solvent-free or water-based reaction conditions, and designing more atom-economical synthetic routes. mkjc.in For example, multi-component reactions, as described in section 2.4.4, are inherently more atom-economical as they combine several starting materials into a single product in one step. researchgate.net The development of catalyst- and additive-free reactions, such as the synthesis of 2-benzyl N-substituted anilines, also aligns with green chemistry goals. beilstein-journals.org Redesigning synthetic routes to reduce the number of steps and the use of hazardous reagents, as seen in the pharmaceutical industry, can lead to more sustainable production processes. mkjc.in

Chemical Reactivity and Transformation Mechanisms of 3 3 Thienyl Phenol Systems

Electrochemical Polymerization Studies

The presence of both thiophene (B33073), a readily oxidizable heterocycle, and phenol (B47542) groups allows for the formation of unique electroactive polymers. The electrochemical behavior of these systems is a key area of investigation for developing new functional materials.

The formation of conducting polymer films from thienyl-phenol monomers occurs through anodic oxidation. acs.org In this process, an applied potential at an electrode removes electrons from the monomer units, generating reactive radical cations. researchgate.net The mechanism for phenolic compounds can be complex, often beginning with the formation of phenoxy radicals which can then be further oxidized to quinones or couple to form dimers and polymers. researchgate.net For thiophene-containing monomers, oxidation typically occurs on the thiophene ring, which is more easily oxidized than a phenol ring. dtic.mil

For instance, the electrochemical oxidation of 2-(3-thienyl)ethyl phenolate (B1203915) (TEP) in an acetonitrile (B52724) solution leads to the growth of a polymer film, poly(2-(3-thienyl)ethyl phenolate) (PTEP). dtic.mil The initial oxidation potential for TEP was observed at 1.37V. dtic.mil Continuous cycling of the potential leads to the deposition of the polymer film on the electrode surface. dtic.mil Similarly, the anodic oxidation of amides can lead to intramolecular cyclization or other bond cleavages. beilstein-journals.org The general principle involves the initial oxidation of the monomer to a radical cation, which then couples with another radical cation or a neutral monomer, followed by deprotonation to extend the polymer chain. This process is repeated, leading to the growth of a conducting polymer film on the anode.

Table 1: Anodic Oxidation Potentials for Selected Thienyl and Phenol-Containing Monomers

Monomer Oxidation Potential (E_ox) vs. Reference Solvent/Electrolyte System Source
2-(3-thienyl)ethyl phenolate (TEP) 1.37 V vs. Ag/Ag(NO₃) 0.4M TBATFB/ACN dtic.mil
1,2,4-trimethoxybenzene ~0.9 V vs. Ag/AgCl Not Specified acs.org

This table presents a selection of oxidation potentials for monomers related to the 3-(3-thienyl)phenol system to illustrate the conditions required for electropolymerization.

Copolymerization offers a powerful strategy to fine-tune the properties of the resulting conducting polymers. By incorporating different monomer units into the polymer chain, characteristics such as conductivity, solubility, and electrochromic behavior can be systematically altered.

Research has demonstrated the successful copolymerization of monomers containing both thienyl and phenol-like groups with other electroactive monomers. For example, a copolymer of 3-methylthiophene (B123197) and 2-(3-thienyl)ethyl phenolate was formed via electrochemical polymerization. dtic.mil In another study, Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE), which contains both a thiophene and a phenol derivative (4-pyrrol-1-yl phenol), was copolymerized with bithiophene or pyrrole (B145914). metu.edu.tr This was achieved using potentiostatic electrochemical polymerization in an acetonitrile-tetrabutylammonium tetrafluoroborate (B81430) solvent-electrolyte system. metu.edu.tr

Graft copolymers have also been synthesized, such as those involving poly(3-methylthienyl methacrylate) with polypyrrole (PPy) and polythiophene (PTh). researchgate.net These materials are created through constant-potential electrolysis and result in electrically conductive films with distinct thermal and morphological properties. researchgate.net The ability to create both random and graft copolymers highlights the versatility of thienyl-phenol systems in designing advanced polymeric materials.

A strong correlation exists between the experimentally measured electrochemical redox potentials of molecules and their computationally calculated frontier orbital energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). academie-sciences.fr The oxidation potential is directly related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy of adding an electron to the LUMO. researchgate.net

Studies on furan (B31954) and thiophene-derived aldimines, including structures with o-aminophenol, have shown a good correlation between their electrochemical potentials (E_p) and their corresponding orbital energies. academie-sciences.fr The difference between the oxidation and reduction potentials (E_p^ox – E_p^red) also corresponds well to the orbital hardness of the molecule. academie-sciences.fr For copolymers based on fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole, HOMO energy levels have been determined from the onset oxidation potentials measured by cyclic voltammetry, yielding values between -5.45 eV and -5.52 eV. nih.gov Computational DFT and TD-DFT studies on thienyl-substituted porphyrins have also confirmed the role of substituents in modulating HOMO and LUMO energy levels, which aligns well with the observed optical and redox properties. researchgate.net

Table 2: Correlation of Redox Potentials and Frontier Orbital Energies for a Thiophene-Derived Aldimine

Compound E_p^red (V vs SCE) E_p^ox (V vs SCE) ε(LUMO) (eV) ε(HOMO) (eV) Δε (eV)

This table is based on data for compound 2a from a study on novel furan and thiophene-derived aldimines, illustrating the direct relationship between experimental electrochemical data and calculated quantum chemical parameters. academie-sciences.fr

Investigation of Reaction Mechanisms

Beyond polymerization, thienyl-phenol systems are involved in a variety of other chemical transformations, the mechanisms of which are subjects of detailed investigation.

The thiophene ring, when appropriately substituted, can undergo nucleophilic substitution. The reactions of certain 4-nitro-2-thienylmethyl chlorides and acetates with lithium 2-nitropropan-2-ide proceed via a novel ionic substitution process known as the S_N(AEAE) mechanism, which involves an initial nucleophilic attack on the thiophene ring itself. researchgate.net In contrast, nucleophilic substitution of phenolic hydroxyl groups is generally more difficult due to p-π conjugation, unless activating electron-withdrawing groups are present on the ring. nih.gov However, methods exist to facilitate these reactions, such as the nucleophilic displacement of a sulfonate group from a methylsulfonate sodium salt by a sodium or potassium salt of a phenol derivative. google.com

Annulation reactions, which build new rings onto an existing structure, are crucial for synthesizing complex heterocycles. lnu.edu.cnchim.it One proposed mechanism for the annulation of certain substrates with nucleophiles involves a sequence of Michael addition, intramolecular cyclization (via addition-elimination), and aromatization. lnu.edu.cn Phosphine-catalyzed [4+2] annulation reactions between o-hydroxyphenyl-substituted p-quinone methides and allenoates proceed through the activation of the allene, followed by a 1,6-conjugate addition of the quinone methide, intramolecular nucleophilic addition, and elimination of the catalyst to yield chroman derivatives. chim.it

The photolysis of thienyldiazomethanes provides a pathway to generate highly reactive thienylcarbenes, which are of significant interest in the study of reactive intermediates. nih.gov The photolysis (λ > 543 nm) of 3-thienyldiazomethane, isolated in an argon or nitrogen matrix at 10 K, results in the formation of triplet 3-thienylcarbene and a rearrangement product, α-thial-methylenecyclopropene. researchgate.netacs.orgnih.gov

The triplet 3-thienylcarbene has been extensively characterized by IR, UV/vis, and Electron Paramagnetic Resonance (EPR) spectroscopy. acs.orgnih.gov It exists as two conformational isomers, s-E and s-Z, which exhibit an unusually large difference in their zero-field splitting parameters in the triplet EPR spectrum. researchgate.netnih.gov Natural Bond Orbital (NBO) calculations have revealed differing spin densities in the thienyl ring adjacent to the carbene center, contributing to this difference. acs.orgnih.gov These calculations also show a stabilizing interaction between the sp orbital of the carbene carbon and an antibonding σ* orbital of the sulfur atom in the s-Z rotamer, an interaction absent in the s-E form. acs.orgnih.gov The carbene shows a characteristic weak electronic absorption in the visible spectrum at λ_max = 467 nm. nih.govnih.gov

Table 3: EPR Spectroscopic Data for Triplet 3-Thienylcarbene Conformers | Conformational Isomer | |D/hc| (cm⁻¹) | |E/hc| (cm⁻¹) | | :--- | :--- | :--- | :--- | | s-E | 0.508 | 0.0554 | | s-Z | 0.579 | 0.0315 |

This table presents the zero-field splitting parameters for the two conformers of triplet 3-thienylcarbene, as determined by EPR spectroscopy in an argon matrix at 15 K. These values provide insight into the electronic structure and geometry of the carbene. researchgate.netnih.gov

Table of Mentioned Chemical Compounds

Compound Name
This compound
2-(3-thienyl)ethyl phenolate (TEP)
Poly(2-(3-thienyl)ethyl phenolate) (PTEP)
Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE)
3-methylthiophene
Bithiophene
Pyrrole
Polypyrrole (PPy)
Polythiophene (PTh)
Poly(3-methylthienyl methacrylate)
2-[2-Thienylmethyleneamino]-phenol
3-thienyldiazomethane
Triplet 3-thienylcarbene
α-thial-methylenecyclopropene
Lithium 2-nitropropan-2-ide
4-nitro-2-thienylmethyl chloride
1,2,4-trimethoxybenzene
o-aminophenol
Acetonitrile

Homolytic and Heterolytic O-H Bond Dissociation in Phenolic Structures

The reactivity of the hydroxyl group in phenols is central to their chemical behavior, particularly in processes like antioxidant action. This reactivity is fundamentally governed by the cleavage of the O-H bond, which can occur through two primary mechanisms: homolytic and heterolytic dissociation.

Homolytic bond dissociation involves the symmetrical cleavage of the O-H bond, where one electron from the bonding pair remains with the oxygen atom and the other with the hydrogen atom. This process results in the formation of a phenoxy radical and a hydrogen atom. The energy required for this process is known as the Bond Dissociation Enthalpy (BDE). masterorganicchemistry.comstuba.sk BDE is a critical parameter as it reflects the stability of the resulting phenoxy radical; lower BDE values indicate a more stable radical and a weaker O-H bond. masterorganicchemistry.com

Heterolytic bond dissociation involves the asymmetrical cleavage of the O-H bond, where both electrons of the bond remain with the oxygen atom. This results in the formation of a negatively charged phenoxide ion and a proton (H+). The thermodynamics of this process in the gas phase are described by the proton affinity (PA) of the phenoxide anion. stuba.sk

Below is a table of calculated homolytic bond dissociation enthalpies for various meta-substituted phenols, providing a framework for understanding the influence of different substituents on O-H bond strength.

Table 1: Calculated Homolytic O-H Bond Dissociation Enthalpies (BDE) for meta-Substituted Phenols.

Substituent (X) at meta positionBDE(O-H) (kcal/mol) at 298KReference
-H (Phenol)88.1 mdpi.com
-F88.5 mdpi.com
-Cl88.4 mdpi.com
-CH₃87.4 mdpi.com
-OCH₃86.7 mdpi.com
-NH₂84.3 mdpi.com
-CN90.3 mdpi.com
-NO₂90.7 mdpi.com

Photochemical Reactions and Photochromic Properties

Thiophene-containing compounds are known for their rich photochemistry, including photochromism, which is the reversible transformation of a chemical species between two forms having different absorption spectra upon light irradiation. oup.com These properties are critical for the development of molecular switches and optical memory devices. oup.com The photochemical behavior is often dictated by light-induced isomerization or electrocyclization reactions. oup.commarquette.edu

A prominent class of photochromic systems related to thienylphenols are the bis(thienyl)ethenes. These molecules can undergo reversible E/Z (or cis/trans) photoisomerization upon irradiation with light of specific wavelengths. researchgate.netosti.gov This switching capability makes them valuable components in the design of light-responsive materials. osti.gov

The process typically begins with the absorption of a photon, promoting the molecule to an excited electronic state. For instance, in bis(bithienyl)-1,2-dicyanoethene (4TCE), cis-to-trans isomerization is initiated by excitation to the S2 state, which then relaxes to an S1 geometry that is active for intersystem crossing (ISC) to the lowest-lying triplet state (T1). researchgate.net The isomerization reaction then proceeds from this triplet state. researchgate.net The efficiency of this process, measured by the quantum yield, can be influenced by factors such as the presence of different conformers and competing non-reactive decay pathways. researchgate.net

The fatigue resistance, or the ability to undergo many switching cycles without degradation, is a crucial property for practical applications. oup.com However, side reactions, such as the formation of irreversible by-products, can limit the performance of these molecular switches. oup.com

Table 2: Photochemical Properties of an Example Bis(thienyl)ethene Photoswitch.

CompoundIsomerAbsorption Max (λmax)Isomerization ProcessKey Mechanistic FeatureReference
bis(bithienyl)-1,2-dicyanoethene (4TCE)E (trans)~435 nmE → Z (trans → cis)Conversion occurs upon exposure to white light. osti.gov
Z (cis)~365 nmZ → E (cis → trans)Requires excitation below 470 nm; occurs via the lowest-lying triplet state with a quantum yield < 5%. researchgate.netosti.gov

Composite materials that incorporate both thiophene and furan moieties have been investigated for their photoactive properties, particularly in the context of organic semiconductors. Assemblies of poly(2-(2-thienyl)furan) (PTF) have demonstrated reproducible photoresponses when subjected to optical and electrochemical investigation. researchgate.netexlibrisgroup.com

Optical studies of PTF films reveal an optical band gap of approximately 2.2 eV. exlibrisgroup.comsrce.hriapchem.org This band gap value indicates that the material can absorb radiation in the visible range of the solar spectrum, which is a desirable characteristic for photovoltaic applications. exlibrisgroup.comsrce.hr Electrochemical studies show that under illumination, these films exhibit p-type semiconductor behavior, where hole accumulation is the dominant process. researchgate.netsrce.hr

A critical aspect of these materials is their stability. Investigations have shown that PTF assemblies, particularly when used with a gel electrolyte, exhibit significant stability and resistance to photodegradation. researchgate.netexlibrisgroup.com This is evidenced by the ability to regenerate the same photoresponse even after prolonged periods of experimentation, suggesting a robust system suitable for long-term use in photoelectrochemical devices. exlibrisgroup.comiapchem.org

Table 3: Optical and Photoelectrochemical Properties of Thienyl-Furan Composite Films.

Material/SystemPropertyValueSignificanceReference
Poly(2-(2-thienyl)furan) (PTF)Optical Band Gap~2.2 eVAbsorbs visible solar radiation. researchgate.netexlibrisgroup.comsrce.hr
PTF/SiC CompositeOptical Band Gap (SiC)~2.5 eVContributes to the overall absorption spectrum of the composite. researchgate.netexlibrisgroup.comsrce.hr
PTF and PTF/SiC in Gel ElectrolytePhotoresponseReproducible p-type behavior (hole accumulation).Indicates potential for use in semiconductor devices. researchgate.netsrce.hr
PTF and PTF/SiC in Gel ElectrolyteStabilityResistant to photodegradation over long experimental periods.Demonstrates robustness for practical applications. researchgate.netexlibrisgroup.comiapchem.org

Advanced Spectroscopic Characterization of 3 3 Thienyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 3-(3-Thienyl)phenol allows for the identification and differentiation of the various protons in the molecule. The spectrum is characterized by distinct signals for the hydroxyl proton, as well as the aromatic protons of the phenol (B47542) and thiophene (B33073) rings.

The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding. The aromatic region of the spectrum is more complex, with signals corresponding to the protons on both the phenyl and thienyl rings.

For the phenolic ring, three distinct proton signals are expected. The proton ortho to the hydroxyl group and meta to the thienyl substituent, the proton para to the hydroxyl group, and the proton ortho to the thienyl group and meta to the hydroxyl group will each have a unique chemical shift and coupling pattern. These patterns, typically multiplets, arise from spin-spin coupling with neighboring protons.

The 3-substituted thiophene ring gives rise to three proton signals. The proton at the 2-position typically appears as a multiplet, as does the proton at the 4-position. The proton at the 5-position also presents as a multiplet. The specific coupling constants (J-values) between these protons are characteristic of the thiophene ring system and can be used to confirm the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on the analysis of related compounds.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Phenolic -OH Variable (broad singlet) s (br)
Phenolic Protons 6.7 - 7.4 m
Thienyl Protons 7.0 - 7.6 m

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of this compound. A proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

The spectrum is expected to display ten signals in the aromatic region, corresponding to the ten carbon atoms of the two rings. The carbon atom attached to the hydroxyl group (C-OH) will be significantly deshielded and appear at a downfield chemical shift, typically in the range of 155-160 ppm. The other carbon atoms of the phenol ring will resonate at chemical shifts influenced by the electronic effects of the hydroxyl and thienyl substituents.

The carbon atoms of the thiophene ring will also have characteristic chemical shifts. The carbon atom at the point of attachment to the phenyl ring (C-3 of thiophene) will be a quaternary carbon and its signal will be of lower intensity. The other thiophene carbons will resonate at shifts typical for a 3-substituted thiophene.

Analysis of the ¹³C NMR spectra of similar compounds, such as 2,3,5-trisubstituted phenols, can aid in the assignment of the carbon signals. arkat-usa.org Comparison with the spectra of phenol and 3-phenylthiophene (B186537) is also instructive for predicting the chemical shifts. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on the analysis of related compounds.

Carbon Predicted Chemical Shift (δ, ppm)
Phenolic C-OH 155 - 160
Phenolic C-H 110 - 130
Phenolic C-Thienyl 135 - 145
Thienyl C-Phenyl 130 - 140
Thienyl C-H 120 - 130

While not directly applicable to this compound itself, multi-nuclear NMR techniques are crucial for the characterization of its derivatives containing other NMR-active nuclei. For instance, if this compound were used as a ligand in an organotin compound, ¹¹⁹Sn NMR spectroscopy would be a powerful tool for elucidating the structure and coordination environment of the tin center.

The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it. northwestern.eduhuji.ac.il For example, a change in coordination from four to five or six at the tin atom, which can occur upon complexation with the phenolic oxygen, results in a significant upfield shift in the ¹¹⁹Sn NMR spectrum. um.edu.my

Studies on organotin(IV) derivatives of phenolic Schiff bases have demonstrated the utility of ¹¹⁹Sn NMR in identifying penta-, hexa-, and heptacoordinated tin centers in solution. ufv.br Similarly, the characterization of organotin corrolates containing thienyl groups has relied on ¹¹⁹Sn NMR to probe the electronic environment of the tin atom. researchgate.net Thus, should this compound be incorporated into an organotin framework, ¹¹⁹Sn NMR would be essential for a complete structural analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing a molecular fingerprint.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this band is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the phenol will appear in the region of 1200-1260 cm⁻¹.

The aromatic C-H stretching vibrations of both the phenyl and thienyl rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The specific positions of these bands can provide information about the substitution pattern of the rings.

The thiophene ring will also exhibit characteristic vibrations. The C-S stretching vibration is typically weak and can be found in the 600-800 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted benzene (B151609) and thiophene rings will appear in the 650-900 cm⁻¹ region and are diagnostic of the substitution pattern. While a specific FTIR spectrum for this compound is not provided in the search results, data from related compounds like ω-(3-thienyl)alkanethiols and general knowledge of phenol spectroscopy support these assignments. surfacesciencelab.comresearchgate.net

Table 3: Predicted FTIR Data for this compound This table is predictive and based on the analysis of related compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aromatic C=C Stretch 1400 - 1600 Medium to Strong, Sharp
C-O Stretch 1200 - 1260 Strong
C-H Out-of-Plane Bend 650 - 900 Medium to Strong
C-S Stretch 600 - 800 Weak to Medium

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic rings.

The Raman spectrum of this compound is expected to be dominated by strong bands corresponding to the in-plane vibrations of the aromatic rings. The symmetric "ring breathing" mode of the phenol ring, typically around 1000 cm⁻¹, and the C=C stretching vibrations between 1580 and 1620 cm⁻¹ are usually prominent. The tyrosine doublet, observed in proteins containing a phenol group, near 830 and 850 cm⁻¹ is sensitive to the hydrogen bonding environment of the hydroxyl group and may be present. horiba.com

The thiophene ring also gives rise to characteristic Raman signals. The symmetric C=C stretching vibration of the thiophene ring is expected to be a strong band in the spectrum. The Raman signatures of thiophene derivatives are well-documented and can be used to identify the presence and substitution pattern of the thienyl moiety. springernature.com

Although no experimental Raman spectrum for this compound was found, the analysis of related phenolic and thiophene compounds allows for a reliable prediction of the key spectral features. springernature.comuliege.be Raman spectroscopy can also be a valuable tool for studying phase transitions in the solid state, as changes in the crystal lattice can lead to shifts in the positions and widths of the Raman bands.

Table 4: Predicted Raman Data for this compound This table is predictive and based on the analysis of related compounds.

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C=C Stretch 1580 - 1620 Strong
Thiophene Ring Breathing ~1400 Strong
Phenol Ring Breathing ~1000 Medium
Tyrosine-like Doublet 830 - 850 Medium

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful techniques used to investigate the electronic structure and photophysical properties of conjugated molecules like this compound and its derivatives. These methods provide insights into electronic transitions, energy levels, and the influence of molecular aggregation on luminescence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic transitions in π-conjugated systems. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals, such as the highest occupied molecular orbital (HOMO), to higher energy ones, like the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) and the onset of the absorption band are key parameters obtained from a UV-Vis spectrum.

For thienyl-phenol systems and related thiophene-based materials, the absorption spectra are dominated by π–π* transitions within the conjugated backbone. In copolymers containing fluorene (B118485) and bithiophene units, absorption maxima are observed in the range of 390–440 nm in chloroform (B151607) solution. akjournals.com The position of λmax is sensitive to the extent of conjugation; for instance, increasing the content of bithiophene units in these copolymers leads to a significant red shift (a shift to longer wavelengths) of both the absorption maximum and the absorption edge. akjournals.com This is because extending the conjugated system lowers the energy difference between the HOMO and LUMO.

The optical band gap (Eg) of a material can be estimated from the onset of its UV-Vis absorption spectrum. This value corresponds to the energy required for the lowest energy electronic transition. For a series of thieno[3,2-b]thiophene (B52689) derivatives end-capped with phenyl units, the optical band gaps were estimated from the end of their absorption spectra to be in the range of 2.50 eV to 2.80 eV. mdpi.com Similarly, for copolymers of isothianaphthene and phenylene derivatives, the bandgap was determined to be approximately 2.5 eV. mdpi.com In another study on poly(2-(2-thienyl)furan) (PTF), the optical band gap was found to be around 2.2 eV. iapchem.org The introduction of different substituents on the phenyl ring of 2-(4-substituted-styryl)-thiophene derivatives was also shown to decrease the optical band gap compared to the unsubstituted compound, regardless of whether the substituent was electron-donating or electron-withdrawing. researchgate.net

The electronic properties, and thus the absorption spectra, of thiophene-based materials can be intentionally modified through chemical design. For example, substituting a fluorophenyl group onto the β-position of thiophene can enhance the thermal stability of the corresponding polymer. nih.gov The environment also plays a role; theoretical studies have shown that while the electronic band gap of atomically thin semiconductors is sensitive to the surrounding dielectric environment, this change is often offset by changes in the exciton (B1674681) binding energy, resulting in the optical transition energy being nearly independent of the environment. aps.org

Below is a table summarizing the UV-Vis absorption data for several thiophene-containing compounds, illustrating the range of observed electronic transitions and optical band gaps.

Compound/PolymerSolvent/StateAbsorption Maximum (λmax) (nm)Optical Band Gap (Eg) (eV)
Thieno[3,2-b]thiophene derivative 3THF4152.50
Thieno[3,2-b]thiophene derivative 5THF4012.80
Thieno[3,2-b]thiophene derivative 6THF4082.65
Poly(fluorene-co-bithiophene) PFB10Chloroform~390-4402.53
Poly(fluorene-co-bithiophene) PFB20Chloroform~390-4402.51
Poly(fluorene-co-bithiophene) PFB33Chloroform4402.49
Poly(fluorene-co-thiophene) PFT33Chloroform4222.61
Poly(2-(2-thienyl)furan) (PTF)Thin Film-~2.2
PolyITN-Pyr (copolymer of isothianaphthene and phenylene)Chloroform>400~2.5

Fluorescence and Aggregation-Induced Emission (AIE) Characteristics of Thienyl-Phenol Derivatives

Fluorescence spectroscopy provides information about the emissive properties of molecules after they have been excited by absorbing light. Many simple organic luminophores that are highly fluorescent in dilute solutions suffer from aggregation-caused quenching (ACQ) at high concentrations or in the solid state. mdpi.com This is a significant drawback for applications such as organic light-emitting diodes (OLEDs).

In contrast, a phenomenon known as aggregation-induced emission (AIE) has been observed in certain classes of molecules, including some thiophene derivatives. mdpi.com AIE-active molecules are typically non-emissive or weakly emissive in solution but become highly luminescent upon aggregation. mdpi.comnih.gov The mechanism behind AIE is often attributed to the restriction of intramolecular motions (such as rotations and vibrations) in the aggregated state. mdpi.comnih.gov In solution, these motions provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate, these motions are hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in enhanced fluorescence. nih.gov

For example, 1,1,2,2-tetra(thiophene-2-yl)ethene (TTE) exhibits AIE. In a pure THF solution, it is weakly emissive. However, as water (a non-solvent) is added, the hydrophobic TTE molecules aggregate, leading to a significant enhancement of fluorescence. nih.gov The propeller-like shape of TTE prevents strong intermolecular π–π stacking in the solid state, which also contributes to its solid-state emission. nih.gov

The fluorescence properties of thienyl-phenol and related bithiophene systems can be tuned. For instance, a sulfonated bithiophene derivative, (2,2′-bithiophene)-3,5,5′-trisulfonic acid, showed a 10-fold increase in fluorescence quantum yield in solution compared to unsubstituted bithiophene. uc.pt When this derivative was incorporated into a layered double hydroxide, its fluorescence quantum yield reached up to 58%, demonstrating a strategy to enhance solid-state emission by isolating the fluorescent units. uc.pt

The photoluminescence of thiophene-based polymers is also an active area of research. Copolymers containing thieno[3,2-b]thiophene or dithieno[3,2-b:2′,3′-d]thiophene units have been synthesized and their electroluminescent properties investigated for potential use in OLEDs. researchgate.net The emission wavelength can be tuned through chemical modification of the polymer structure.

AIE Compound ExampleBehavior in SolutionBehavior in Aggregate State/Solid StateProposed Mechanism
1,1,2,2-tetra(thiophene-2-yl)ethene (TTE)Weakly emissiveHighly emissiveRestriction of intramolecular rotation and vibration upon aggregation. nih.gov
Hexaphenylsilole (HPS)Non-emissiveHighly emissiveRestriction of intramolecular rotation. mdpi.com

Electronic Absorption of Conformational Isomers

The conformation of bi-aryl molecules like this compound, specifically the dihedral angle between the thiophene and phenol rings, can significantly influence their electronic properties and, consequently, their electronic absorption spectra. The degree of planarity affects the extent of π-conjugation across the molecule. A more planar conformation generally leads to a more extended π-system, which lowers the HOMO-LUMO gap and results in a red-shift of the absorption maximum.

Theoretical studies using Density Functional Theory (DFT) on 3-phenylthiophene derivatives have shown that there is a notable dihedral angle between the thiophene and benzene rings, typically in the range of 29.50° to 35.73°. nih.gov This non-planar conformation arises from a balance between the conjugative effects that favor planarity and steric hindrance between ortho-hydrogens on the adjacent rings, which disfavors it.

The conformation, and thus the electronic absorption, can also be influenced by the solvent and the aggregation state. For example, DFT calculations on bithiophene have been used to simulate UV-Vis spectra for different twist angles between the thiophene rings. researchgate.net These simulations help in interpreting experimental spectra where changes in the environment, such as the removal of a solvent, can alter the conformation of the bithiophene units and lead to shifts in the absorption bands. researchgate.net The relationship between conformation and electronic properties is crucial for designing materials with specific optical characteristics.

Photoelectron Spectroscopy for Surface and Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a surface-sensitive technique that provides direct information about the electronic structure of materials. By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted photoelectrons, one can determine the elemental composition, chemical states, and valence band structure.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to eject core-level electrons from the atoms in a sample. The binding energy of these electrons is characteristic of the element and its chemical environment, making XPS a powerful tool for determining elemental composition and chemical states.

In the context of thienyl-phenol derivatives and related thiophene-based materials, XPS is used to confirm the chemical integrity and stoichiometry of thin films. researchgate.net For example, in studies of poly(3-hexylthiophene) (P3HT), XPS is employed to analyze the C 1s and S 2p core levels. Shifts in the binding energies of these peaks can indicate changes in the chemical environment, such as those caused by doping or degradation. researchgate.netacs.org For instance, the interaction of oxygen with P3HT under illumination can lead to the formation of different oxygen species, which can be identified and quantified using XPS. acs.org

In-situ XPS investigations have also been used to study the interaction between sodium and sulfur-containing organic semiconductors like α-sexithiophene (6T). These studies revealed that sodium atoms tend to interact with both the sulfur atoms and the connected carbon atoms, providing insight into the mechanisms of interface formation in sodium metal batteries. mdpi.com

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Characterization

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy ultraviolet photons to probe the valence band region of a material. This technique is particularly valuable for organic semiconductors as it allows for the direct measurement of key electronic parameters such as the work function and the energy of the highest occupied molecular orbital (HOMO) relative to the Fermi level. researchgate.netmdpi.com

For thiophene-based materials like P3HT and 6T, UPS is crucial for understanding charge transport properties and the energy level alignment at interfaces with other materials (e.g., metals or other semiconductors). researchgate.netacs.orgmdpi.com The onset of the UPS spectrum corresponds to the HOMO level (also referred to as the valence band maximum in solids). researchgate.net In a study of P3HT films deposited on a silver substrate, UPS measurements determined the HOMO onset to be approximately 0.8 eV below the Fermi level. researchgate.net

UPS can also track changes in the electronic structure upon interaction with other molecules. For example, upon exposure of P3HT to oxygen and light, a reversible shift of about 0.3 eV in the occupied states was observed with UPS, correlating with the reversible binding of oxygen. acs.org Similarly, in-situ UPS studies of sodium deposition on 6T films showed shifts in the valence band peaks and a decrease in the work function, indicating charge transfer from the sodium atoms to the organic molecules and a resulting band bending effect. mdpi.com

The combination of XPS and UPS provides a comprehensive picture of the surface and electronic properties of thienyl-phenol derivatives and related materials, which is essential for their application in electronic and optoelectronic devices.

Spectroscopic TechniqueInformation ObtainedExample Application for Thiophene-Based Systems
XPS Elemental composition, chemical states, core-level binding energies.Confirming stoichiometry of P3HT films; identifying oxygen species on the surface. researchgate.netacs.org
UPS Valence band structure, HOMO level, work function, ionization potential.Determining the HOMO level of P3HT; studying energy level alignment at P3HT/metal interfaces. researchgate.netacs.orgmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful and direct spectroscopic technique for the detection and characterization of chemical species that possess unpaired electrons. Its application is indispensable for studying radical species, such as the phenoxyl radical that can be generated from this compound. While specific experimental EPR studies on the radical of this compound are not widely available in peer-reviewed literature, the principles of the technique and data from analogous compounds allow for a detailed description of its characterization.

The radical form of this compound, the 3-(3-thienyl)phenoxyl radical, would be generated through a one-electron oxidation of the phenolic hydroxyl group. This process can be achieved chemically, for instance using oxidants like potassium ferricyanide, or via electrochemical or photochemical methods. nih.govosti.gov The resulting paramagnetic species is a neutral radical where the unpaired electron is formally located on the oxygen atom.

The characterization of this radical by EPR spectroscopy would focus on two primary parameters: the g-value and the hyperfine coupling constants.

g-Value: The g-value, or g-factor, is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, it deviates slightly from the g-value of a free electron (ge ≈ 2.0023) due to spin-orbit coupling. Oxygen-centered radicals, such as phenoxyls, typically exhibit g-values greater than 2.0040. nih.gov For substituted phenoxyl radicals, reported g-values are often in the range of 2.0045 to 2.0055. nih.govresearchgate.net The precise g-value for the 3-(3-thienyl)phenoxyl radical would be sensitive to its specific electronic structure and local environment.

Hyperfine Structure and Spin Delocalization: The most informative feature of the EPR spectrum is its hyperfine structure. This pattern of lines results from the magnetic interaction, or coupling, between the unpaired electron and magnetic nuclei (e.g., ¹H, I = 1/2) within the molecule. The magnitude of this interaction, known as the hyperfine coupling constant (hfc or a), is directly proportional to the probability of finding the unpaired electron at the position of that nucleus (i.e., the spin density).

In the 3-(3-thienyl)phenoxyl radical, the unpaired electron is not localized on the oxygen atom but is delocalized throughout the conjugated π-system of both the phenol and the thiophene rings. scholaris.ca The primary spin density resides on the oxygen and the ortho and para positions of the phenol ring. The meta-position, where the thienyl group is attached, is expected to have a smaller, but non-zero, spin density.

The presence of the thienyl substituent provides an extended pathway for conjugation, allowing for further delocalization of the unpaired electron onto the thiophene ring. researchgate.net This would result in observable hyperfine couplings from the protons on the thiophene ring, in addition to those on the phenolic ring. The analysis of these coupling constants would provide a detailed map of the spin density distribution across the entire molecule. Theoretical methods, particularly Density Functional Theory (DFT) calculations, are often used in conjunction with experimental EPR to predict and assign these hyperfine couplings with high accuracy. researchgate.netpsu.edu

Hypothetical EPR Data for the 3-(3-Thienyl)phenoxyl Radical

The following table presents a set of plausible, hypothetical EPR parameters for the 3-(3-thienyl)phenoxyl radical, based on typical values for related phenoxyl and thienyl-substituted aromatic radicals. nih.govresearchgate.netrsc.org The numbering corresponds to the standard IUPAC nomenclature for this compound.

Interactive Data Table: Predicted EPR Parameters for 3-(3-Thienyl)phenoxyl Radical

ParameterAssigned ValueNucleusPosition(s)Expected Hyperfine Splitting Pattern
g-value ~2.0048N/AN/AN/A
aH (Gauss) ~6.5 G¹H2Doublet
aH (Gauss) ~9.8 G¹H4Doublet
aH (Gauss) ~1.9 G¹H5Doublet
aH (Gauss) ~6.2 G¹H6Doublet
aH (Gauss) ~1.5 G¹H2'Doublet
aH (Gauss) ~0.8 G¹H4'Doublet
aH (Gauss) ~1.2 G¹H5'Doublet

Note: These values are hypothetical and serve as an illustration. The hyperfine coupling constants (aH) are based on typical values for phenoxyl radicals, with the largest spin densities at the ortho (position 6) and para (position 4) carbons relative to the oxygen. Values for the thienyl protons (2', 4', 5') are estimated based on the principle of spin delocalization into the substituent ring.

Structural Analysis and Crystallographic Investigations

X-ray Crystallography of 3-(3-Thienyl)phenol and Related Structures

X-ray crystallography stands as the definitive method for determining the precise atomic coordinates within a crystalline solid, offering unparalleled detail about the molecular structure and its packing in the crystal lattice.

The absolute structure of this compound has been determined by single-crystal X-ray diffraction. This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced with high precision. researchgate.netarkat-usa.org

The crystallographic data for this compound reveals its specific solid-state conformation and the arrangement of molecules relative to one another. Such studies are crucial for understanding structure-property relationships. For instance, in related thienyl-containing compounds, single-crystal X-ray diffraction has been instrumental in confirming molecular structures, as seen in the analysis of various substituted pyrazolines and chalcones. researchgate.netunesp.br These studies provide a benchmark for understanding the structural nuances of the broader class of thienyl-aryl compounds.

Table 1: Crystallographic Data for this compound and a Related Compound
ParameterThis compound2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol iucr.org
Chemical FormulaC10H8OSC11H8N2O3S
Molecular Weight176.23 g/mol248.25 g/mol
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/c
a (Å)Data not available10.642(5)
b (Å)Data not available7.043(5)
c (Å)Data not available14.535(5)
β (°)Data not available93.566(5)
Volume (Å3)Data not available1087.3(10)
ZData not available4

The molecular conformation of this compound, as determined by X-ray crystallography, describes the spatial arrangement of its atoms. A key geometric parameter in biaryl compounds is the dihedral angle between the two aromatic rings. In the solid state, the thiophene (B33073) and phenol (B47542) rings of this compound are not coplanar. This twisting is a common feature in related structures and is influenced by a balance of steric hindrance between adjacent hydrogen atoms and the energetic favorability of π-conjugation.

In a related compound, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the benzene (B151609) and thiophene rings are twisted with a dihedral angle of 23.16(7)°. iucr.org Similarly, in 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, the dihedral angle between the thiophene and phenyl rings is 8.38(10)°. iucr.org These values highlight that the degree of twisting can vary depending on the substitution pattern and the nature of the linkage between the rings. The specific bond lengths and angles within the thiophene and phenol rings of this compound are expected to be within the normal ranges for such aromatic systems, though minor deviations can occur due to substituent effects and crystal packing forces.

The way molecules of this compound are arranged in the crystal is dictated by a network of intermolecular interactions. The primary and most directional of these is the hydrogen bond formed by the phenolic hydroxyl group. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. This typically leads to the formation of chains or cyclic motifs of hydrogen-bonded molecules.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. iucr.orgiucr.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts, which appear as red spots on the surface.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. These plots display the distance to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on this plot are characteristic of specific interactions.

For thienyl-phenol systems, Hirshfeld analysis typically reveals the dominance of H···H contacts, which often comprise the largest percentage of the total surface area, reflecting the prevalence of hydrogen atoms on the molecular periphery. iucr.orgiucr.org Other significant interactions include C···H/H···C, O···H/H···O, and S···H/H···S contacts. acs.orgacs.org The sharp spikes in the fingerprint plots for O···H and S···H contacts are indicative of strong hydrogen bonding. This technique provides a detailed picture of the crystal packing forces, complementing the information obtained from traditional crystallographic analysis. acs.orgmdpi.comnih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Thienyl-Phenol Compounds
Interaction TypeTypical Percentage ContributionReference
H···H~21-43% iucr.orgiucr.orgacs.org
C···H/H···C~17-31% iucr.orgacs.org
O···H/H···O~12-39% iucr.orgiucr.orgacs.org
S···H/H···S~6-19% iucr.orgacs.org
N···H/H···N~11-14% (in N-containing analogues) acs.org

Structural Isomerism and Tautomerism Studies in Thienyl-Phenol Systems

Structural isomerism in thienyl-phenol systems arises from the different possible attachment points of the two rings. For instance, 2-(2-thienyl)phenol, 3-(2-thienyl)phenol, 2-(3-thienyl)phenol, and this compound are all structural isomers with distinct physical and chemical properties. The specific connectivity significantly influences the molecular geometry and the potential for intramolecular interactions.

Tautomerism, a special type of structural isomerism where isomers are in dynamic equilibrium, is also a relevant concept for these systems. researchgate.net While keto-enol tautomerism is common in β-dicarbonyl compounds, a similar phenomenon can be considered in phenols, although the equilibrium heavily favors the aromatic phenol form due to its inherent stability. chemrxiv.orgd-nb.info In some substituted phenols, particularly those with strong electron-withdrawing groups or specific intramolecular hydrogen bonding patterns, the equilibrium can be shifted. doaj.org

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the properties of molecules like 3-(3-Thienyl)phenol. DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to achieve a balance between computational cost and accuracy for a range of molecular properties. science.govscience.gov

Studies on the closely related 3-phenylthiophene (B186537) have shown that its ground-state equilibrium geometry is not planar. gazi.edu.tr DFT calculations at the B3LYP/6-31++G** level predict an equilibrium dihedral angle of 33.5°, while the HF/6-31++G** model gives a value of 41.5°. gazi.edu.tr For this compound, additional conformational possibilities arise from the orientation of the hydroxyl (-OH) group. Theoretical calculations on thiophene-phenol models show that the most stable conformation can be influenced by intramolecular interactions, such as a hydrogen bond between the phenolic -OH and the π-electrons of the thiophene (B33073) ring or a non-covalent interaction between the oxygen and sulfur atoms. rsc.org A comprehensive conformational analysis involves scanning the potential energy surface by systematically rotating the torsional angle between the rings to identify the global minimum energy structure.

Table 1: Calculated Torsional Angles for 3-Phenylthiophene, a Core Structure of this compound

MethodBasis SetCalculated Dihedral Angle (°)Reference
B3LYP6-31++G 33.5 gazi.edu.tr
HF6-31++G41.5 gazi.edu.tr
B3LYP6-31G(d)32 gazi.edu.tr

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating molecular stability. iucr.orgwuxibiology.com

A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as electrons can be more easily excited to a higher energy level. libretexts.orgiucr.org For this compound, DFT calculations would typically show the HOMO electron density localized across the electron-rich phenol (B47542) and thiophene rings, while the LUMO would also be distributed over the π-conjugated system. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Representative FMO Energies and Energy Gaps for Related Aromatic Systems

Compound SystemEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
Thienyl Chalcone (B49325) Derivative-6.44-3.023.42B3LYP/6-311G(d,p) researchgate.net
PABA-7DMC Complex-5.919-2.2733.646Not Specified uou.ac.in
Sulfonamide Schiff Base-6.52-1.894.63B3LYP/6-311+G(d,p) nih.gov

Global reactivity descriptors derived from HOMO and LUMO energies provide a quantitative measure of a molecule's reactivity. ufc.brnih.gov These quantum chemical descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, indicating lower reactivity. iucr.orgnih.gov

Chemical Softness (S or σ): The reciprocal of hardness (S = 1/η), it quantifies the capacity of a molecule to accept electrons. A higher softness value indicates greater reactivity. iucr.orgnih.govuou.ac.in

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is a measure of a molecule's ability to act as an electrophile. iucr.orguou.ac.in

These descriptors are invaluable for predicting how this compound might behave in chemical reactions and for comparing its reactivity to other compounds. uou.ac.innih.gov

Table 3: Calculated Global Reactivity Descriptors for a Representative Molecule

DescriptorFormulaValue (eV)InterpretationReference
Chemical Hardness (η)(ELUMO - EHOMO)/22.315Measures resistance to charge transfer uou.ac.in
Chemical Softness (S)1/η0.432Indicates higher reactivity uou.ac.in
Electrophilicity Index (ω)μ2/2η3.945Measures electrophilic character uou.ac.in

*Values are for a PABA-7DMC complex and serve as an illustrative example. uou.ac.in

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed results. science.govbiointerfaceresearch.com

IR and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated for the optimized geometry of this compound. These frequencies, after being scaled to correct for anharmonicity and basis set deficiencies, can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the detailed assignment of vibrational modes based on the Potential Energy Distribution (PED). researchgate.netopenaccesspub.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to compute the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing the calculated chemical shifts with experimental spectra recorded in solution helps confirm the molecular structure. biointerfaceresearch.comacs.org

UV-Vis Spectroscopy: While ground-state DFT is used for optimization, the prediction of electronic absorption spectra (UV-Vis) falls under the purview of Time-Dependent DFT (TD-DFT), as it involves electronic excitations. researchgate.netbiointerfaceresearch.com

Table 4: Example of Calculated vs. Experimental Wavenumbers (cm-1) for a Sulfonamide Schiff Base

Vibrational ModeExperimental FT-IR (cm-1)Calculated (B3LYP) (cm-1)Reference
SO2 asymmetric13041269 nih.gov
SO2 symmetric11121081 nih.gov
C-O12401250 nih.gov

DFT can be effectively used to study how adding or changing substituent groups on the this compound scaffold affects its properties. aip.org For instance, one can analyze the effect of the thienyl group itself as a substituent on the phenol ring. A theoretical study on an ortho-thiophene phenol model calculated the substituent's effect on the O-H Bond Dissociation Enthalpy (BDE). rsc.org The most stable conformer had a substituent effect of -2.3 kcal mol⁻¹, while a slightly less stable conformer showed an effect of -4.0 kcal mol⁻¹, the latter being stabilized by an O···S interaction in the resulting phenoxyl radical. rsc.org

Furthermore, computational studies can systematically replace hydrogen atoms on the rings with various electron-donating groups (e.g., –OCH₃, –NH₂) or electron-withdrawing groups (e.g., –NO₂, –CN). aip.org By calculating thermochemical properties like BDE for each new derivative, researchers can quantify the impact of these substituents on molecular stability and antioxidant potential. rsc.orgaip.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Responses

To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. anu.edu.au TD-DFT is used to investigate electronic excited states and predict properties related to UV-Vis absorption. researchgate.net

The calculations yield vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one without changing the molecular geometry, and oscillator strengths (f), which relate to the intensity of the absorption peak. scirp.org For molecules with potential charge-transfer characteristics, range-separated hybrid functionals like CAM-B3LYP are often recommended for yielding more accurate excitation energies. scirp.orgresearchgate.net

A typical TD-DFT analysis for this compound would identify the main electronic transitions responsible for its absorption bands. mdpi.com Often, the lowest-energy absorption band is primarily due to the HOMO → LUMO transition. researchgate.netmdpi.com These theoretical predictions are essential for interpreting experimental UV-Vis spectra and for designing new molecules with tailored optical properties. scirp.org

Table 5: Representative TD-DFT Calculated Absorption Data for a Thienyl-based Molecule

Excitation Energy (eV)Wavelength λ (nm)Oscillator Strength (f)Major ContributionReference
3.623420.89HOMO → LUMO researchgate.net

*Values are for 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one and serve as an illustrative example. researchgate.net

Natural Bond Orbital (NBO) Analysis for Bonding Interactions and Spin Densities

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. uni-muenchen.dematerialsciencejournal.org It provides a localized, Lewis-like picture of molecular bonding, which is useful for interpreting complex electronic wavefunctions. materialsciencejournal.orgnih.gov For this compound, an NBO analysis would reveal key details about its electronic structure.

Furthermore, in the event of radical formation (e.g., through homolytic cleavage of the O-H bond), NBO analysis can be used to determine the spin density distribution across the molecule. uni-halle.deresearchgate.net This would show how the unpaired electron is delocalized over the phenol and thiophene rings, identifying the atoms with the highest spin density. uni-halle.deuc.pt Such information is crucial for understanding the radical's reactivity and stability. uc.pt

A hypothetical NBO analysis might reveal significant donor-acceptor interactions as detailed in the table below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O)π(C-C) of Phenol RingData not availableLone Pair -> Antibonding π
LP (S)π(C-C) of Thiophene RingData not availableLone Pair -> Antibonding π
π (Phenol Ring)π(Thiophene Ring)Data not availableπ -> π Conjugation
π (Thiophene Ring)π(Phenol Ring)Data not availableπ -> π Conjugation
Note: E(2) represents the stabilization energy associated with the delocalization from donor NBO (i) to acceptor NBO (j). The values are hypothetical as specific studies on this compound are unavailable.

Semi-empirical Methods (e.g., PM3) for Complementary Computational Studies

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods for studying large molecular systems. unimi.itpsu.edu These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation and incorporate experimental data into their parameters to improve accuracy. psu.eduwikipedia.org

PM3, first published by J. J. P. Stewart in 1989, uses the same formalism as the AM1 method but differs in its parameterization. psu.eduwikipedia.org While AM1 uses some spectroscopic measurements for its parameters, PM3 treats them as optimizable values. wikipedia.org It is implemented in various computational chemistry software packages like MOPAC, Gaussian, and SPARTAN. unimi.itwikipedia.org

For this compound, PM3 calculations could be used to quickly determine its optimized geometry, heat of formation, and other thermodynamic properties. unimi.itnih.gov While generally less accurate than higher-level DFT or ab initio methods, PM3 can provide valuable qualitative insights and is particularly useful for initial conformational searches or for studying large assemblies of molecules where more demanding methods would be computationally prohibitive. unimi.it The results from PM3 can serve as a starting point for more refined calculations.

A comparative table of computational methods is provided below.

MethodBasis of MethodKey FeaturesTypical Application for this compound
PM3 Semi-empirical (NDDO)Fast computation, parameterized from experimental data. unimi.itpsu.eduwikipedia.orgInitial geometry optimization, calculation of heat of formation. nih.gov
DFT Density Functional TheoryBalances accuracy and computational cost.Detailed electronic structure, reaction mechanisms.
Ab initio Hartree-Fock & post-HFHigh accuracy, computationally expensive.Benchmarking results, high-precision energy calculations.

Theoretical Estimation of Thermochemical Parameters (e.g., Standard Molar Enthalpy of Formation)

Theoretical chemistry provides robust methods for estimating the thermochemical properties of molecules, such as the standard molar enthalpy of formation (ΔfH°). researchgate.net These calculations are often performed using high-level ab initio methods or density functional theory (DFT), which can provide results in excellent agreement with experimental data where available. researchgate.netresearchgate.net

For this compound, the gas-phase ΔfH° could be calculated using methods like G2, G3, or CBS-QB3, which are composite methods designed to yield highly accurate thermochemical data. researchgate.net The process typically involves calculating the atomization energy of the molecule, which is then combined with the experimental enthalpies of formation of the constituent atoms in their standard states. researchgate.net

Isodesmic reactions are another common strategy. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and using known experimental ΔfH° values for the other species in the reaction, the ΔfH° of the target molecule, this compound, can be accurately determined. researchgate.net These theoretical values are crucial for understanding the molecule's stability and its potential role in chemical reactions. jst.go.jp

A table of hypothetical thermochemical parameters is presented below.

Thermochemical ParameterCalculated Value (Hypothetical)MethodSignificance
Standard Molar Enthalpy of Formation (gas, 298.15 K)Data not availableG3, CBS-QB3, Isodesmic ReactionsIndicates the thermodynamic stability of the molecule. researchgate.net
Gibbs Free Energy of Formation (gas, 298.15 K)Data not availableDFT, Statistical ThermodynamicsDetermines the spontaneity of formation under standard conditions. jst.go.jp
Entropy (gas, 298.15 K)Data not availableDFT, Frequency CalculationMeasures the degree of disorder of the molecular system.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgsemanticscholar.org

For this compound, the MEP map would reveal the distribution of charge arising from the interplay of the hydroxyl group and the two aromatic rings. Typically, regions of negative potential (often colored red or yellow) are found around electronegative atoms like oxygen, indicating sites susceptible to electrophilic attack. materialsciencejournal.orgresearchgate.net Conversely, regions of positive potential (colored blue) are usually located around hydrogen atoms, particularly the acidic proton of the hydroxyl group, marking them as sites for nucleophilic attack. materialsciencejournal.orgresearchgate.net

The MEP map of this compound would likely show a significant negative potential around the phenolic oxygen and a strong positive potential on the hydroxyl hydrogen. The sulfur atom in the thiophene ring would also influence the potential map, likely exhibiting a region of negative potential. acs.org This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity in chemical reactions. libretexts.orgsemanticscholar.org

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Hydroxyl OxygenNegativeSite for electrophilic attack, hydrogen bond acceptor.
Hydroxyl HydrogenPositiveSite for nucleophilic attack, hydrogen bond donor.
Thiophene SulfurNegativePotential site for electrophilic attack or coordination.
Aromatic Rings (π-systems)Generally NegativeSusceptible to electrophilic aromatic substitution.

Computational Studies on Charge Transport and Nonlinear Optical (NLO) Properties

Computational methods are indispensable for predicting and understanding the charge transport and nonlinear optical (NLO) properties of organic materials. scirp.orgscirp.org These properties are critical for applications in electronics and photonics, such as in organic light-emitting diodes (OLEDs) and optical switches. researchgate.netresearchgate.net

The charge transport characteristics of this compound can be evaluated by calculating parameters like reorganization energy and electronic coupling. scirp.orgresearchgate.net Reorganization energy (λ) quantifies the geometric relaxation energy required upon charge transfer and is a key factor in determining charge mobility. scirp.orgresearchgate.net Lower reorganization energies for both holes (λh) and electrons (λe) are desirable for efficient charge transport. scirp.org These parameters are typically calculated using DFT. rsc.orgacs.org

NLO properties are investigated by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ). scirp.orgscirp.org The first hyperpolarizability (β) is particularly important for second-order NLO applications like second-harmonic generation. scirp.org Time-dependent DFT (TD-DFT) is a common method for calculating these properties. scirp.orgnih.gov For this compound, the presence of donor (hydroxyl) and π-conjugated systems suggests it may exhibit NLO properties, although the lack of a strong acceptor group might limit the magnitude of the NLO response. scirp.org

A summary of key parameters for charge transport and NLO properties is provided below.

PropertyKey ParameterComputational MethodSignificance for this compound
Charge Transport Reorganization Energy (λ)DFTIndicates the ease of charge hopping between molecules. scirp.orgresearchgate.net
Electronic Coupling (V)DFTMeasures the electronic interaction between adjacent molecules.
Charge Mobility (μ)Marcus Theory, Kinetic Monte-CarloPredicts the efficiency of charge movement through the material. rsc.org
Nonlinear Optics Polarizability (α)(TD-)DFTDescribes the linear response of the electron cloud to an electric field. scirp.org
First Hyperpolarizability (β)(TD-)DFTQuantifies the second-order NLO response. scirp.orgscirp.org
Second Hyperpolarizability (γ)(TD-)DFTQuantifies the third-order NLO response. rsc.org

Functional Materials and Advanced Research Applications

Organic Electronic and Optoelectronic Devices

The thienyl moiety is a cornerstone in the development of organic semiconductors, lending itself to materials with tunable electronic properties suitable for a range of devices.

Thiophene (B33073) and its derivatives are fundamental building blocks for conducting polymers due to their ability to be electrochemically polymerized into extended π-conjugated systems. sigmaaldrich.com Studies on 3-phenylthiophene (B186537) derivatives show that they can be electrochemically polymerized to create films that are reversibly reducible and oxidizable, a process known as n- and p-doping. researchgate.net The presence of a substituent on the phenyl ring directly influences the oxidation potentials of the monomers and the formal potentials of the resulting polymers. researchgate.net

In the case of 3-(3-Thienyl)phenol, the hydroxyl group on the phenyl ring would act as a distinct substituent, influencing the electronic properties, solubility, and processability of the corresponding polymer. Similarly, other ester-substituted thiophene monomers have been synthesized and characterized for their electrochemical behavior, forming the basis for new conducting homopolymers and copolymers. metu.edu.tr The integration of phenol (B47542) derivatives into conducting polymers is a known strategy for creating materials with diverse applications. mdpi.com The inherent properties of the thienyl group suggest that poly(this compound) could function as a p-type semiconductor, a characteristic common to many thiophene-based polymers. nih.gov

Phenyl-thienyl and fused-thiophene derivatives are extensively researched as organic semiconductors for thin-film transistors (OTFTs) and as donor materials in organic solar cells (OSCs). nih.govmdpi.com These materials are valued for their rigid, flat molecular structures and extended π-conjugation, which facilitate compact molecular packing and enhance electrical performance in thin films. mdpi.com

For instance, novel phenylthienyl derivatives have been synthesized and characterized as p-channel organic semiconductors in OTFTs, demonstrating significant carrier mobility. nih.gov Thieno[2,3-b]thiophene-based small molecules have also been explored as channel layers for OFETs, with strategic modifications like the integration of flexible alkyl side chains to promote efficient carrier transport. rsc.org One such compound achieved a hole mobility of 0.42 cm²/V·s and a current on/off ratio exceeding 10⁸, highlighting the performance potential of this class of materials. rsc.org

In the context of organic solar cells, thienyl-substituted methanofullerenes have been synthesized as electron acceptors for bulk-heterojunction devices, often paired with the donor polymer Poly(3-hexylthiophene) (P3HT). researchgate.netmdpi.com The structural motif of this compound makes it a promising candidate for incorporation into larger, more complex photoactive systems for both transistors and solar cells. researchgate.netmdpi.com

Device Type Material Class Key Performance Metric Value
Organic Thin-Film Transistor (OTFT)Phenylthienyl DerivativesCarrier Mobility1.7 x 10⁻⁵ cm²/Vs
Organic Thin-Film Transistor (OTFT)Phenylthienyl DerivativesCurrent On/Off Ratio10²–10⁴
Organic Field-Effect Transistor (OFET)Thieno[2,3-b]thiophene DerivativeHole Mobility0.42 cm²/V·s
Organic Field-Effect Transistor (OFET)Thieno[2,3-b]thiophene DerivativeCurrent On/Off Ratio> 10⁸
Organic Solar Cell (OSC)P3HT:Thienyl-substituted MonoadductPower Conversion Efficiency (PCE)3.97%

The combination of aromatic and heterocyclic rings in thienyl-containing compounds often gives rise to interesting photophysical properties, making them suitable as chromophores and fluorophores. Thienyl chalcone (B49325) derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical limiting and signal processing. researchgate.net

Furthermore, the phenol group can impart pH sensitivity to a fluorophore. In BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes, for example, an attached phenol receptor can quench fluorescence when it is in its deprotonated (phenolate) form, allowing the molecule to function as a pH sensor. researchgate.net This on/off switching capability is highly desirable for creating smart materials and sensors. researchgate.net The structure of this compound, containing both the electronically active thienyl group and the pH-sensitive phenol group, suggests its potential as a core component in the design of novel fluorophores for advanced optical sensing applications. nih.govresearchgate.net

Self-Assembled Monolayers (SAMs) for Surface Engineering

Self-assembled monolayers are highly ordered molecular assemblies formed on a substrate surface, providing a powerful method for tailoring surface properties at the molecular level. rsc.orgtecnalia.comaimspress.com

Thiophene-containing molecules have been successfully used to form self-assembled monolayers on gold surfaces. Specifically, ω-(3-thienyl)alkanethiols have been synthesized and shown to self-assemble on gold-coated wafers. surfacesciencelab.comresearchgate.netcapes.gov.br Spectroscopic analyses confirm the formation of surface thiolate bonds, with the thiophene rings positioned at the periphery of the monolayer. surfacesciencelab.comresearchgate.net This arrangement is significant because the exposed thienyl groups can be subsequently oligomerized or polymerized, creating a robust, covalently bound thin film with tailored electronic properties. surfacesciencelab.com

While this compound lacks the alkanethiol chain typically used for strong gold binding, the thiophene ring itself can interact with and self-assemble on gold. surfacesciencelab.com The phenol group would then define the outermost surface, imparting specific chemical properties such as hydrophilicity and hydrogen-bonding capability. This allows for the precise engineering of surface energy and chemistry, which is critical for applications ranging from biocompatible coatings to sensor interfaces. uri.edu

The structure and quality of SAMs are determined by factors such as packing density and the orientation of the molecules relative to the substrate. For ω-(3-thienyl)alkanethiol monolayers on gold, detailed studies have characterized these properties. surfacesciencelab.comresearchgate.net Ellipsometry measurements have been used to determine the thickness of the monolayers, which, combined with the known molecular length, allows for the calculation of the molecular tilt angle. surfacesciencelab.comresearchgate.net

Research on these related compounds shows that as the length of the alkyl chain increases, the molecules adopt a more upright orientation, leading to a more densely packed and well-ordered monolayer. surfacesciencelab.comresearchgate.net Quartz crystal microbalance measurements confirm that the packing densities of thienyl-terminated alkanethiols are comparable to those of standard methyl-terminated SAMs. surfacesciencelab.comresearchgate.net These findings suggest that a molecule like this compound, if assembled on a surface, would form a rigid, well-defined monolayer whose surface properties would be dominated by the accessible phenol groups.

Compound Alkyl Chain Length (n) Monolayer Thickness (Å) Calculated Tilt Angle (°)
ω-(3-thienyl)ethanethiol26.742
ω-(3-thienyl)hexanethiol610.741
ω-(3-thienyl)dodecanethiol1217.935

Thermal and Environmental Stability of SAMs

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Their stability is paramount for the reliability of devices and applications in which they are used. The thermal and environmental stability of SAMs are governed by a combination of factors: the strength of the bond between the headgroup and the substrate, the intermolecular forces between adjacent molecules (such as van der Waals forces), and interactions between the terminal functional groups.

While direct studies on SAMs formed specifically from this compound are not extensively detailed in the available literature, the principles governing the stability of similar aromatic and functionalized thiol-based SAMs provide significant insight. The stability of alkanethiol SAMs on gold, for instance, is known to be enhanced by the presence of intermolecular hydrogen bonding. diva-portal.orgresearchgate.net The desorption and decomposition of these monolayers typically occur in distinct steps, beginning with the disordering of the alkyl chains, followed by more complex decomposition and desorption reactions at higher temperatures. diva-portal.org

For a hypothetical SAM of this compound on a gold surface, the thiophene's sulfur atom would likely serve as the anchoring headgroup, forming a strong covalent bond with the gold substrate. The stability of this layer would be further influenced by:

Intermolecular Hydrogen Bonding: The phenolic hydroxyl (-OH) group is capable of forming strong lateral hydrogen bonds with neighboring molecules. This interaction significantly increases the energy required to disrupt the ordered monolayer, thereby enhancing its thermal stability. Studies on SAMs containing internal amide groups have demonstrated that such hydrogen-bonding networks can delay alkyl chain disordering by as much as 50 K. diva-portal.org

Aromatic Stacking: The planar thienyl and phenyl rings can engage in π-π stacking interactions, which would contribute additional cohesive energy to the monolayer, further stabilizing the assembly against thermal disruption and environmental degradation.

Structural Rigidity: Unlike flexible alkanethiols, the rigid aromatic backbone of this compound would restrict conformational freedom, leading to a more defined and potentially more stable packing arrangement on the substrate.

Ligands in Organometallic Chemistry and Catalysis

The unique combination of a soft sulfur donor (thiophene) and a hard oxygen donor (phenol) within a rigid aromatic framework makes this compound and its derivatives attractive candidates for ligand design in organometallic chemistry.

Design of Thienyl-Phenol Derived Ligands for Metal Complexation

The design of ligands derived from a thienyl-phenol scaffold leverages its inherent properties for selective metal complexation. The phenolic oxygen and the thiophenic sulfur can act as a bidentate chelating system, binding to a single metal center. The key design considerations include:

Donor Atoms: The hard phenolic oxygen preferentially binds to hard metal ions, while the soft thiophene sulfur favors soft metal ions. This dual nature allows for nuanced selectivity or, conversely, the ability to bridge different types of metal centers.

Bite Angle: The distance and geometric arrangement between the oxygen and sulfur atoms define the "bite angle" of the ligand. This angle is a critical parameter that determines which metal ions can be accommodated and influences the geometry of the resulting metal complex. The rigid phenyl-thienyl linkage creates a well-defined and predictable bite angle.

Steric and Electronic Tuning: The phenyl and thienyl rings can be readily functionalized with various substituent groups. Adding bulky groups can be used to control the access of substrates to the metal center in catalytic applications, while adding electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal complex, thereby tuning its reactivity. Thienyl-substituted corrole (B1231805) complexes, for example, have been shown to have different oxidation potentials compared to their phenyl-substituted counterparts, indicating the electronic influence of the thienyl group. researchgate.net

Coordination Chemistry and Stereochemical Control in Metal Complexes

The coordination of thienyl-phenol ligands to metal centers results in complexes with specific geometries and stereochemistry. The thiophene ring can coordinate to metals in various modes, including η1(S)-coordination through the sulfur atom or through π-coordination involving the ring's electrons. researchgate.net In the context of a chelating thienyl-phenol ligand, coordination is most likely to occur via the sulfur and oxygen lone pairs.

Stereochemical control is imparted by the ligand's rigid structure. The planarity of the aromatic rings severely restricts the possible conformations of the coordinated ligand. This rigidity can be exploited to direct the assembly of metal complexes with a specific three-dimensional arrangement. For instance, in a square planar or octahedral complex, the fixed geometry of the thienyl-phenol ligand can block certain coordination sites or force other ancillary ligands into specific positions, leading to the preferential formation of a single stereoisomer. This level of control is highly desirable in asymmetric catalysis, where the stereochemistry of the catalyst dictates the stereochemistry of the product. The development of N,S-heterocyclic carbene palladium(II) complexes demonstrates how sulfur-containing heterocyclic scaffolds can be used to create well-defined and catalytically active metal centers. nih.gov

Materials for Nonlinear Optics (NLO)

Derivatives of the thienyl-phenol scaffold, particularly thienyl chalcones, have emerged as highly promising materials for nonlinear optics due to their large second- and third-order optical nonlinearities.

Structure-Property Relationships for Enhanced Hyperpolarizability in Thienyl Chalcone Derivatives

Chalcones are a class of organic compounds with a core structure consisting of two aromatic rings joined by an α,β-unsaturated carbonyl system. This π-conjugated bridge facilitates intramolecular charge transfer (ICT) between an electron donor group (EDG) on one ring and an electron acceptor group (EWG) on the other. This ICT is the primary source of their large NLO response, particularly the first hyperpolarizability (β), which is a measure of the second-order NLO effect.

The structure-property relationships in thienyl chalcone derivatives are well-defined:

Role of the Thienyl Ring: The sulfur atom in the thiophene ring makes it electron-rich and a better π-electron donor than a simple phenyl ring. Incorporating a thienyl ring as the donor portion of the chalcone molecule enhances the ICT process, leading to a significant increase in the hyperpolarizability.

Influence of Substituents: The magnitude of the hyperpolarizability can be fine-tuned by modifying the donor and acceptor groups. Stronger donors and acceptors increase the polarization of the molecule and enhance the NLO response. redalyc.orgresearchgate.net For example, the calculated first hyperpolarizability of 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one is 83.85 times that of urea, a standard reference material for NLO studies. researchgate.net

π-Conjugated Bridge: The enone linker (–CH=CH–C=O–) acts as the conjugated bridge for electron transfer. Its length and planarity are crucial for efficient ICT and a strong NLO response.

The following table summarizes the calculated first hyperpolarizability for representative chalcone derivatives, illustrating these structure-property relationships.

CompoundMethodFirst Hyperpolarizability (β)Reference Comparison
3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-oneDFT83.85 times that of ureaUrea
(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (4MP3P)DFTVaries with solvent-
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (4NP3P)DFTVaries with solvent-

Table generated from data found in scientific literature. redalyc.orgresearchgate.net

Design of Optoelectronic and Photonic Devices with Third-Order NLO Response

Materials with a significant third-order NLO response are essential for the development of all-optical signal processing, optical switching, and optical limiting devices. tuhh.de The key parameter for third-order effects is the third-order nonlinear susceptibility, χ(3). Thienyl chalcone derivatives have demonstrated promising third-order NLO properties, making them suitable for these advanced applications.

The design of photonic devices using these materials focuses on several key properties:

High Third-Order Susceptibility (χ(3)): A large χ(3) value is required for efficient third-order processes. The thienyl chalcone derivative 1-(5-chlorothiophen-2-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one (CTDCP) was found to have a χ(3) on the order of 10⁻¹³ esu. researchgate.net

Nonlinear Refractive Index (n₂): This property allows for the intensity of light to control its own refractive index, a phenomenon crucial for optical switching. CTDCP exhibits a negative nonlinear refractive index on the order of 10⁻¹¹ cm²/W. researchgate.net

Optical Limiting: These materials can be used to protect sensitive optical sensors from high-intensity laser damage. They exhibit strong optical limiting behavior, where their transmittance decreases as the input laser intensity increases. researchgate.net

Thermal and Mechanical Stability: For practical device applications, the material must be stable under operational conditions. Many thienyl chalcone crystals show good thermal stability, with compounds like CTDCP being dimensionally stable up to 179 °C. researchgate.nettandfonline.com

The table below presents key third-order NLO properties for a studied thienyl chalcone derivative.

CompoundNonlinear Refractive Index (n₂) (cm²/W)Third-Order Susceptibility (χ(3)) (esu)Thermal Stability
1-(5-chlorothiophen-2-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one (CTDCP)~10⁻¹¹~10⁻¹³179 °C

Table generated from data found in scientific literature. researchgate.nettandfonline.com

The excellent combination of high NLO response, good transparency in the visible region, and robust thermal stability makes functionalized thienyl chalcones highly promising materials for next-generation optoelectronic and photonic devices. researchgate.net

Supramolecular Chemistry and Crystal Engineering

The strategic arrangement of molecules in the solid state, known as crystal engineering, is pivotal in the development of functional materials with tailored properties. For this compound, the interplay of its constituent phenol and thiophene moieties offers a rich landscape for supramolecular assembly. The hydroxyl group of the phenol is a classic hydrogen bond donor, while the aromatic systems of both the phenyl and thienyl rings can participate in π-stacking interactions. These non-covalent interactions are the primary driving forces that dictate the crystal packing of thienyl-phenol derivatives. nih.govnih.gov

While the specific crystal structure of this compound is not extensively detailed in the available literature, the principles of supramolecular chemistry allow for predictions of its solid-state behavior based on analogous structures. The phenol group is a strong hydrogen bond donor and can form robust supramolecular synthons, which are reliable and directional bonding motifs. nih.govresearchgate.net In the case of phenolic compounds, O-H···O hydrogen bonds are a common and dominant interaction, leading to the formation of chains, rings, or more complex networks. nih.gov

Table 1: Key Intermolecular Interactions in Thienyl-Phenol Crystal Packing

Interaction TypeDonor/Acceptor GroupsExpected Role in Crystal Packing
Hydrogen BondingPhenolic O-H (donor), Phenolic O or Thienyl S (acceptor)Formation of primary structural motifs (chains, dimers)
π-StackingPhenyl and Thienyl ringsStabilization of the crystal lattice, influencing packing density
C-H···π InteractionsAromatic C-H bonds and π-systemsSecondary stabilization of the molecular arrangement

This table is a representation of expected interactions based on the chemical structure of this compound and general principles of crystal engineering.

The predictable nature of supramolecular synthons can be harnessed to control reactivity in the solid state. By co-crystallizing a reactant with a template molecule, it is possible to pre-organize the reactant molecules in a specific orientation that favors a desired reaction pathway upon external stimulation, such as light. This approach, known as templated organic synthesis, can lead to highly selective and efficient reactions that are often difficult to achieve in solution.

For a molecule like this compound, its ability to form defined hydrogen-bonded assemblies could be exploited in the design of co-crystals for solid-state reactions. For instance, if co-crystallized with a diolefin, the thienyl-phenol could act as a template, holding the olefin molecules at a specific distance and orientation suitable for a [2+2] photodimerization upon UV irradiation. The success of such a templated synthesis would depend on the formation of robust and predictable supramolecular synthons between the thienyl-phenol and the reactant molecules. mdpi.com While specific examples involving this compound are not documented, the principles of supramolecular control in solid-state synthesis are well-established and offer a promising avenue for the application of this compound in advanced materials synthesis.

Polymer Matrices for Electrochemical Sensing and Biosensing Applications

Conducting polymers are a class of materials that have garnered significant interest for their application in electronic devices, particularly in the realm of chemical sensors and biosensors. The electropolymerization of aromatic compounds, such as thiophene and its derivatives, provides a straightforward method for modifying electrode surfaces with a thin, conductive polymer film. nih.gov These films can enhance the sensitivity and selectivity of electrochemical sensors. nih.gov

The electrochemical polymerization of this compound would be expected to proceed through the oxidation of the thienyl ring, leading to the formation of a polythiophene backbone. The phenolic hydroxyl group would remain as a pendant functional group along the polymer chain. The presence of these hydroxyl groups can be advantageous for sensor applications, as they can participate in hydrogen bonding interactions with target analytes or serve as sites for further functionalization, such as enzyme immobilization. researchgate.net

To further tailor the properties of the polymer film, this compound can be copolymerized with other electroactive monomers. mdpi.com For example, copolymerization with monomers like pyrrole (B145914) or other thiophene derivatives can modify the electronic properties, morphology, and stability of the resulting polymer film. The choice of comonomer and the ratio of the two monomers in the feed solution during electropolymerization allow for the fine-tuning of the sensor's performance characteristics. nih.gov

Table 2: Potential Copolymers of this compound for Electrode Modification

ComonomerExpected Properties of the Copolymer FilmPotential Sensor Application
PyrroleEnhanced conductivity and stabilityGeneral purpose electrochemical sensor
3,4-Ethylenedioxythiophene (EDOT)High conductivity and good electrochromic propertiesElectrochromic sensors
Thiophene-3-boronic acidpH-responsive propertiespH sensors, saccharide sensors

This table presents hypothetical copolymer systems and their potential properties and applications based on the known characteristics of the individual monomers.

An electrode modified with a copolymer derived from this compound can be used for the detection of a variety of analytes. The detection mechanism can be based on several principles, including direct electrochemical oxidation or reduction of the analyte at the modified electrode surface, or indirect detection through the monitoring of changes in the electrochemical properties of the polymer film upon interaction with the analyte. nih.gov

For example, a poly(this compound)-modified electrode could be used for the detection of phenolic pollutants in water. The porous, high-surface-area nature of the electropolymerized film can facilitate the preconcentration of the analyte at the electrode surface. The detection would then occur via the electrochemical oxidation of the analyte, with the polymer film potentially catalyzing the electron transfer process, leading to an enhanced analytical signal. nih.govelectrochemsci.org

The interaction between the analyte and the polymer film can be studied using techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS). mdpi.comcore.ac.uk EIS is particularly useful for probing the interfacial properties of the modified electrode. researchgate.netmdpi.com The binding of an analyte to the polymer film can cause changes in the charge transfer resistance and capacitance of the interface, which can be measured by EIS and correlated to the analyte concentration. The pendant phenol groups on the polymer backbone could play a crucial role in analyte recognition through hydrogen bonding, thereby enhancing the selectivity of the sensor. nih.gov

Concluding Remarks and Future Research Outlook

Summary of Key Advancements in 3-(3-Thienyl)phenol Research

Research into this compound and its derivatives has steadily progressed, establishing it as a valuable molecular scaffold. Key advancements are centered on its synthesis and its foundational role as a building block for more complex functional molecules.

The primary method for synthesizing thienyl-phenols involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically pairs a thienylboronic acid with a halogenated phenol (B47542), offering a versatile and efficient route to the target molecule. researchgate.netmdpi.comnobelprize.orgrsc.org For this compound, this would involve the coupling of 3-thienylboronic acid with a 3-halophenol. While specific high-yield syntheses for this exact isomer are not as extensively documented as for its 2-substituted counterparts, the principles of Suzuki coupling are well-established for this class of compounds. researchgate.netnumberanalytics.com

In medicinal chemistry, thiophene-containing compounds are recognized for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.govresearchgate.net Research on molecules structurally related to this compound, such as di(3-thienyl)methanol and di(3-thienyl)methane, has demonstrated significant cytotoxic effects against cancer cell lines, suggesting that the thienyl-aryl scaffold is a promising pharmacophore. mdpi.com For instance, the 3-thienyl moiety has been incorporated into potent but non-selective opioid receptor modulators. mdpi.com The phenolic hydroxyl group is also a key feature in many bioactive molecules, known for its antioxidant properties and its ability to form crucial hydrogen bonds with biological targets. oled-info.comresearchgate.net

In the realm of materials science, the focus has been on leveraging the electronic properties of the thiophene (B33073) ring. Thiophene-based polymers and oligomers are noted for their high conductivity and tunable optical properties, making them suitable for organic electronic devices. numberanalytics.comacs.org The combination of the electron-rich thiophene with the phenol group creates a donor-acceptor-type structure, which is a common design strategy for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govsigmaaldrich.com While direct applications of this compound in published OLED or OPV device data are scarce, its structure is analogous to other thienyl-phenols that have been investigated as building blocks for such materials. rsc.org

Emerging Trends and Challenges in Thienyl-Phenol Chemistry and Material Science

The field of thienyl-phenol chemistry is dynamic, with several emerging trends that are shaping its future direction. A primary trend is the development of more efficient and sustainable synthesis methods. This includes the use of novel catalysts and reaction conditions for cross-coupling reactions to improve yields and reduce waste.

In materials science, a significant trend is the design of "smart" functional materials with tunable properties. For thiophene-based materials, this involves modifying the molecular structure to control the bandgap, charge carrier mobility, and luminescent properties. mdpi.com This has led to the exploration of thienyl-phenols in advanced applications like thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs, which promise higher efficiency and longer lifetimes. oled-info.comoled-info.comdisplaydaily.com

However, significant challenges remain. One of the main hurdles is the processability of thiophene-based polymers, which are often insoluble, making their incorporation into devices difficult. acs.org Another challenge, particularly for OLEDs, is the stability and lifetime of the materials, especially for blue-light emitters. displaydaily.comresearchgate.net The intrinsic geometry of the five-membered thiophene ring can also pose difficulties in creating highly ordered, crystalline structures in covalent organic frameworks (COFs), which can limit their performance. mdpi.com Furthermore, computational modeling of thiophene-based compounds can be complex, with some standard methods failing to predict their electronic properties accurately. nih.gov

Prospective Research Avenues for Novel Materials and Advanced Applications

The future of this compound and related compounds is bright, with numerous prospective research avenues.

Novel Materials:

Advanced OLED Emitters: There is a significant opportunity to design and synthesize novel derivatives of this compound as TADF or phosphorescent emitters for highly efficient OLEDs. Research could focus on attaching various electron-donating and -withdrawing groups to the thienyl-phenol core to fine-tune the emission color and photophysical properties. oled-info.comoled-info.comeuropa.eu

Organic Photovoltaics (OPVs): As a donor-acceptor structure, this compound is a promising platform for developing new non-fullerene acceptors or donor materials for OPVs. Future work could involve creating oligomers or polymers based on this scaffold to optimize light absorption and charge separation. surfacesciencelab.com

Chemosensors: The sensitivity of the phenol and thiophene groups to their chemical environment makes them suitable for use in chemosensors. Derivatives of this compound could be functionalized to selectively detect specific ions, molecules, or changes in pH.

Covalent Organic Frameworks (COFs): Despite the geometric challenges, developing strategies to incorporate thienyl-phenol building blocks into highly crystalline and porous COFs could lead to new materials for gas storage, separation, and catalysis. mdpi.com

Advanced Applications:

Bioactive Molecules and Drug Discovery: The thienyl-phenol structure remains a promising starting point for the development of new therapeutic agents. nih.govtaylorandfrancis.com Future research could focus on synthesizing libraries of this compound derivatives and screening them for various biological activities, including as enzyme inhibitors or receptor modulators. researchgate.netnih.gov The combination of the thiophene and phenol motifs offers a rich scaffold for structure-activity relationship (SAR) studies. nih.gov

Bioelectronics and Wearable Devices: The semiconducting properties of thiophene-based materials open up possibilities in bioelectronics. researchgate.net Functionalized this compound-based polymers could be used to create flexible and biocompatible electronic components for wearable health monitors and diagnostic devices.

Photocatalysis: Phenol derivatives have been investigated as organophotoredox catalysts. The unique electronic structure of this compound could be exploited in the design of novel metal-free photocatalysts for organic synthesis.

Data Tables

Table 1: Physical and Chemical Properties of Thienyl-Phenol Compounds (Note: Data for the specific isomer this compound is not readily available. The table presents data for closely related isomers as a reference.)

PropertyValueCompoundSource
Molecular FormulaC₁₀H₈OS2-(2-Thienyl)phenol guidechem.com
Molecular Weight176.23 g/mol 2-(2-Thienyl)phenol guidechem.com
Melting Point66-68 °C3-(2-Thienyl)phenol ontosight.ai
Boiling Point291.5 ± 15.0 °C (Predicted)2-(2-Thienyl)phenol guidechem.com
pKa9.38 ± 0.30 (Predicted)2-(2-Thienyl)phenol guidechem.com
SolubilityModerately soluble in organic solvents like ethanol, methanol (B129727).3-(2-Thienyl)phenol ontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-(3-Thienyl)phenol in academic research?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiophene derivatives and phenolic precursors. A validated approach includes:

  • Grignard reagent utilization : Reacting 3-thienylmagnesium bromide with protected phenolic aldehydes, followed by deprotection .
  • Cross-coupling catalysis : Palladium-mediated Suzuki-Miyaura coupling of 3-bromothiophene with boronic acid-functionalized phenol derivatives under inert atmospheres .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (ethyl acetate/hexane gradients) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm thiophene-phenol linkage. Thiophene protons appear as distinct doublets (δ 6.8–7.2 ppm), while phenolic -OH shows broad peaks (~δ 5.5 ppm) .
  • Infrared (IR) Spectroscopy : Identify O-H stretching (3200–3600 cm1^{-1}) and C-S/C-O bonds (1050–1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer :

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for high solubility (~50 mg/mL at 25°C).
  • Ethanol/water mixtures : Use 70% ethanol for biological assays requiring aqueous compatibility .
  • Safety Note : Avoid halogenated solvents (e.g., chloroform) due to potential byproduct formation .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-response standardization : Replicate studies using WHO-recommended MIC (Minimum Inhibitory Concentration) protocols for antimicrobial assays .
  • Control for redox interference : Include antioxidants (e.g., ascorbic acid) in antioxidant activity assays to isolate compound-specific effects .
  • Comparative structural analysis : Use X-ray crystallography or DFT calculations to correlate substituent positions (e.g., thiophene orientation) with bioactivity variances .

Q. How can reaction conditions be optimized for thiophene-phenol coupling in this compound synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Pd(OAc)2_2, PdCl2_2(PPh3_3)2_2, or NiCl2_2-based systems for coupling efficiency. Pd catalysts typically yield >80% under mild conditions (60°C, 12h) .
  • Solvent optimization : Use toluene for higher yields vs. THF due to improved ligand stability .
  • In situ monitoring : Employ GC-MS or in-line FTIR to detect intermediate formation and adjust reaction parameters dynamically .

Q. What computational approaches validate the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps using B3LYP/6-31G* basis sets to predict redox behavior and charge distribution .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina to rationalize antimicrobial mechanisms .
  • Solvent effect modeling : Apply COSMO-RS to predict solubility and stability in different media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.